molecular formula C12H11NO2S B2674419 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole-8-carboxylic acid CAS No. 94934-07-3

1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole-8-carboxylic acid

Cat. No.: B2674419
CAS No.: 94934-07-3
M. Wt: 233.29
InChI Key: KWLCAPKPQWXVPQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole-8-carboxylic acid typically involves a base-mediated cascade [3+3] annulation of indoline-2-thiones and nitroallylic acetates . This method is efficient and allows for the regio- and stereoselective formation of the thiopyran annulated indoles .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Biological Activity

1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole-8-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and structure-activity relationships.

Chemical Structure and Properties

The compound features a unique bicyclic structure that combines a thiopyrano ring with an indole moiety. This structural configuration is believed to contribute to its biological activity through interactions with various biological targets.

Research has indicated that this compound may exert its effects through several mechanisms:

  • Histone Deacetylase (HDAC) Inhibition : It has been suggested that derivatives of carboxylic acids can act as potent HDAC inhibitors. Studies show that modifications in the structure can enhance HDAC inhibition activity . The compound's ability to influence histone acetylation may play a role in regulating gene expression related to cell proliferation and apoptosis.
  • Anticancer Activity : Several studies have explored the anticancer properties of related compounds. For example, indolyl-1,3,4-thiadiazoles have demonstrated significant cytotoxicity against various cancer cell lines . The presence of indole structures in similar compounds often correlates with enhanced anticancer activity.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

CompoundIC50 (μM)TargetReference
This compoundTBDHDAC Inhibition
Indolyl-1,3,4-thiadiazole derivative 5m1.5Pancreatic cancer cells (PaCa2)
Caffeic acid derivativesTBDHDAC Inhibition
Other indole derivativesVariesVarious cancer cell lines

Anticancer Efficacy

A study investigating a series of indolyl derivatives found that specific modifications significantly enhanced their cytotoxic effects against human cancer cell lines. For instance, compound 5m showed an IC50 value of 1.5 μM against pancreatic cancer cells (PaCa2), indicating strong anticancer potential .

HDAC Inhibition Studies

In vitro assays using HeLa nuclear extracts demonstrated that various carboxylic acid derivatives exhibited differing levels of HDAC inhibition. The structure-activity relationship analysis suggested that specific functional groups significantly influence inhibitory potency .

Properties

IUPAC Name

1,3,4,5-tetrahydrothiopyrano[4,3-b]indole-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c14-12(15)7-1-2-10-8(5-7)9-6-16-4-3-11(9)13-10/h1-2,5,13H,3-4,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLCAPKPQWXVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1NC3=C2C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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